molecular formula C23H23N5O4 B2805416 2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893957-61-4

2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2805416
CAS No.: 893957-61-4
M. Wt: 433.468
InChI Key: PHHHGXGNUGZJFN-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purinoimidazole derivatives This compound is characterized by its unique structure, which includes a hydroxypropyl group, a methyl group, and a phenoxyphenyl group attached to a dihydropurinoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a substituted imidazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating or refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to enhance efficiency and sustainability. The choice of solvents, reagents, and reaction conditions is crucial in scaling up the production process while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the imidazole ring or other functional groups.

    Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or aldehyde, while reduction of the imidazole ring can lead to different substituted imidazole derivatives. Substitution reactions can introduce various functional groups onto the phenoxyphenyl moiety.

Scientific Research Applications

2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical and pharmacological studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target, but typically involves the formation of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione include other purinoimidazole derivatives and isoindoline-1,3-dione derivatives. These compounds share structural similarities and may exhibit comparable chemical reactivity and biological activity.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. The presence of the hydroxypropyl, methyl, and phenoxyphenyl groups provides unique opportunities for chemical modifications and interactions with biological targets, making it a versatile and valuable compound in various fields of research.

Properties

CAS No.

893957-61-4

Molecular Formula

C23H23N5O4

Molecular Weight

433.468

IUPAC Name

2-(3-hydroxypropyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H23N5O4/c1-25-20-19(21(30)28(23(25)31)12-5-15-29)27-14-13-26(22(27)24-20)16-8-10-18(11-9-16)32-17-6-3-2-4-7-17/h2-4,6-11,29H,5,12-15H2,1H3

InChI Key

PHHHGXGNUGZJFN-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CCCO)N3CCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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